(5-Chloro-1H-indol-3-yl)methanamine

Catalog No.
S740145
CAS No.
113188-83-3
M.F
C9H9ClN2
M. Wt
180.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Chloro-1H-indol-3-yl)methanamine

CAS Number

113188-83-3

Product Name

(5-Chloro-1H-indol-3-yl)methanamine

IUPAC Name

(5-chloro-1H-indol-3-yl)methanamine

Molecular Formula

C9H9ClN2

Molecular Weight

180.63 g/mol

InChI

InChI=1S/C9H9ClN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2

InChI Key

WZHCQPLLALCYQP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CN

Neurotransmitter and Neuromodulator

5-CT functions as a neurotransmitter and neuromodulator in the central nervous system (CNS) []. It is involved in regulating various physiological and behavioral processes, including:

  • Mood and cognition: 5-CT influences mood, learning, memory, and sleep-wake cycles [, ].
  • Sensory perception: It contributes to sensory perception, including pain and taste [].
  • Appetite and gastrointestinal function: 5-CT plays a role in regulating appetite and gastrointestinal motility [].

Researchers are investigating the involvement of 5-CT in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia [, ].

Pharmacological Research

Due to its diverse biological functions, 5-CT is a target molecule in pharmacological research. Scientists are exploring the potential of 5-CT-based drugs for treating various conditions, including:

  • Neurological disorders: Modifying 5-CT activity is being explored for treating depression, anxiety, and Parkinson's disease [, ].
  • Migraine headaches: 5-CT receptor agonists are being investigated for their potential in preventing migraine headaches [].
  • Cancer: Research is ongoing to understand the role of 5-CT in cancer cell proliferation and its potential as a therapeutic target [].

(5-Chloro-1H-indol-3-yl)methanamine is a chemical compound characterized by its indole structure, which is a bicyclic compound containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The molecular formula of (5-chloro-1H-indol-3-yl)methanamine is C9H9ClN2C_9H_9ClN_2, and it has a molecular weight of approximately 180.63 g/mol. This compound features a chlorine atom at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological activity .

, including:

  • Oxidation: The compound can be oxidized to form N-oxides using agents such as hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction: It can be reduced to secondary or tertiary amines using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: Electrophilic substitution can occur at the indole ring, particularly at the 2-position, leading to the formation of halogenated or nitro-substituted derivatives.

Common Reaction Conditions

Reaction TypeReagents/Conditions
OxidationHydrogen peroxide, mCPBA
ReductionLithium aluminum hydride in anhydrous ether
SubstitutionN-bromosuccinimide in light for halogenation

(5-Chloro-1H-indol-3-yl)methanamine exhibits significant biological activities. It has been investigated for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it has shown antitubercular and antifungal properties, making it a candidate for further drug development .

The synthesis of (5-chloro-1H-indol-3-yl)methanamine typically involves several key steps:

  • Starting Material: The synthesis begins with 5-chloroindole.
  • Methylation: The nitrogen in the indole is methylated using methyl iodide in the presence of a base like potassium carbonate.
  • Formylation: The methylated indole undergoes formylation at the 3-position using a Vilsmeier-Haack reaction with DMF and POCl₃.
  • Reduction: The formyl group is then reduced to a methyl group using sodium borohydride.

(5-Chloro-1H-indol-3-yl)methanamine has diverse applications across several fields:

  • Chemistry: Serves as a building block for synthesizing more complex indole derivatives.
  • Biology: Explored for its bioactive properties, particularly in antimicrobial and anticancer research.
  • Medicine: Investigated for potential roles in drug development, especially as inhibitors for specific enzymes or receptors.
  • Industry: Used in producing dyes, pigments, and other industrial chemicals .

The interaction studies of (5-chloro-1H-indol-3-yl)methanamine indicate its ability to bind with various molecular targets. Its mechanism of action often involves inhibition of specific enzymes or receptors, impacting cellular processes such as proliferation and apoptosis in cancer cells . Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with (5-chloro-1H-indol-3-yl)methanamine. Below are some notable examples:

Compound NameSimilarityUnique Features
Indole-3-acetic acid0.92A plant hormone involved in growth
5-Chloroindole0.91Precursor for various indole derivatives
N-methylindole0.90Methylated indole with potential activities
(5-Chloro-1H-indol-2-yl)methanamine0.82Different substitution pattern on the indole
5-Chloro-2,3-dimethyl-1H-indole0.90Dimethyl substitution affecting properties

Uniqueness

The uniqueness of (5-chloro-1H-indol-3-yl)methanamine lies in its specific substitution pattern at the 5-position, which enhances its reactivity and potential as a pharmacophore in drug design. This specific arrangement contributes to its distinctive chemical and biological properties compared to similar compounds .

The indole scaffold represents one of the most important heterocyclic structures in medicinal chemistry, with its derivatives exhibiting diverse pharmacological activities [1] [2]. The substitution pattern on the indole ring significantly influences the biological activity of indole-based compounds, with the 5-position and 3-position substitutions being particularly critical for pharmacological properties [3]. (5-Chloro-1H-indol-3-yl)methanamine features two key structural elements: a 5-chloro substituent on the indole ring and a methanamine group at the 3-position, both of which contribute significantly to its structure-activity relationship profile [4].

Electronic Effects of 5-Chloro Substituent on Pharmacophore Geometry

The 5-chloro substituent on the indole ring exerts profound electronic effects that influence the overall pharmacophore geometry of (5-Chloro-1H-indol-3-yl)methanamine [5]. The chlorine atom at the 5-position creates an electronic distribution that alters the reactivity and binding properties of the molecule . This substitution pattern is frequently observed in biologically active indole derivatives, suggesting its importance in molecular recognition events [7].

The electronic effects of the 5-chloro substituent can be characterized by its dual nature: it exhibits electron-withdrawing properties through induction (-I effect) while simultaneously demonstrating electron-donating capabilities through resonance (+R effect) [8]. The net result is a predominantly electron-withdrawing effect that influences the electron density distribution across the indole scaffold [9].

Table 1 summarizes the electronic effects of the 5-chloro substituent on the pharmacophore geometry of (5-Chloro-1H-indol-3-yl)methanamine:

PropertyEffect of 5-Chloro SubstituentImpact on Pharmacophore Geometry
Electron-withdrawing inductive effectStrong electron-withdrawing by induction (-I)Alters electronic distribution across indole scaffold
Electron-donating resonance effectModerate electron-donating by resonance (+R)Creates polarization in the indole π-system
Net electronic effectNet electron-withdrawing effectEnhances planarity of the indole ring system
Impact on indole ring electron densityDecreased electron density in the pyrrole ringInfluences dihedral angles between indole and substituents
Effect on nucleophilicity at C3 positionReduced nucleophilicity at C3 positionAffects orientation of the 3-methanamine group
Effect on H-bonding capability of indole NHIncreased acidity of indole NHModifies potential for intermolecular interactions

The 5-chloro substituent creates an electronic environment that influences the geometry of the pharmacophore by altering the electron distribution across the indole scaffold [10]. This electronic effect has been demonstrated to enhance the planarity of the indole ring system, which is crucial for optimal binding to target receptors [11]. The polarization induced by the chlorine atom creates a dipole moment that affects the overall molecular recognition properties of the compound [12].

Studies have shown that the 5-chloro substituent significantly impacts the electronic properties of the indole ring, particularly affecting the electron density at the pyrrole portion [13]. This electronic effect translates into conformational changes that influence the three-dimensional presentation of the pharmacophore [14]. The altered electron density distribution affects the dihedral angles between the indole core and its substituents, thereby influencing the spatial arrangement of key functional groups involved in target binding [15].

Steric Considerations in 3-Methanamine Orientation

The orientation of the 3-methanamine group in (5-Chloro-1H-indol-3-yl)methanamine is a critical determinant of its biological activity and binding properties [16]. The steric environment around the 3-position of the indole ring influences the spatial arrangement of the methanamine group, which in turn affects its interaction with biological targets [17]. The 3-methanamine substituent adopts a specific orientation relative to the indole plane, which is crucial for molecular recognition events [18].

Structural studies have revealed that the 3-methanamine group tends to adopt a perpendicular orientation relative to the indole plane, minimizing steric interactions with the indole ring system [19]. This orientation is stabilized by intramolecular interactions, particularly potential hydrogen bonding between the amino group and the indole NH [20]. The conformational preferences of the 3-methanamine group are influenced by rotational barriers around the C3-CH2 bond, which restrict the accessible conformational space [21].

Table 2 presents the key steric considerations in the orientation of the 3-methanamine group:

Steric FactorDescriptionStructural Implications
Spatial orientation of 3-methanaminePerpendicular orientation relative to indole planeDefines 3D pharmacophore presentation
Conformational preferencesLimited rotational freedom due to steric hindranceRestricts accessible conformational space
Rotational barriersEnergy barriers for rotation around C3-CH2 bondInfluences dynamic behavior of the molecule
Intramolecular interactionsPotential H-bonding between NH2 and indole NHStabilizes specific molecular conformations
Preferred binding conformationsExtended conformation favored in binding sitesDetermines interaction potential with binding sites
Impact on molecular recognitionSpecific geometric requirements for target bindingCritical for molecular recognition events

The steric environment around the 3-methanamine group significantly influences its orientation and, consequently, the overall pharmacophore geometry [22]. The perpendicular orientation of the methanamine group relative to the indole plane creates a specific three-dimensional arrangement that is crucial for target recognition [23]. This spatial arrangement is further influenced by the electronic effects of the 5-chloro substituent, which alters the electron density distribution across the indole scaffold [24].

Research has demonstrated that the steric considerations in 3-methanamine orientation play a pivotal role in determining the binding affinity and selectivity of (5-Chloro-1H-indol-3-yl)methanamine for its biological targets [25]. The restricted rotational freedom of the methanamine group due to steric hindrance contributes to the conformational rigidity of the molecule, which is often associated with enhanced target specificity [26]. The preferred binding conformations of the 3-methanamine group are characterized by an extended arrangement that optimizes interactions with binding site residues [27].

Side Chain Modification Strategies

Modification of the side chains in (5-Chloro-1H-indol-3-yl)methanamine represents a valuable approach for optimizing its pharmacological properties [28]. Strategic modifications of the methanamine group can significantly influence the compound's physicochemical properties, binding affinity, and biological activity [29]. Two principal strategies for side chain modification include N-alkylation and aryl group incorporation, both of which have been extensively explored in structure-activity relationship studies.

N-Alkylation Effects on Bioavailability

N-alkylation of the methanamine group in (5-Chloro-1H-indol-3-yl)methanamine represents a common modification strategy that significantly impacts the compound's bioavailability profile [30]. The introduction of alkyl groups to the nitrogen atom of the methanamine moiety alters the lipophilicity, solubility, and membrane permeability of the resulting derivatives [31]. These changes in physicochemical properties directly influence the absorption, distribution, and overall bioavailability of the compounds [32].

Studies have demonstrated that N-alkylation generally increases the lipophilicity of (5-Chloro-1H-indol-3-yl)methanamine derivatives, with the magnitude of this effect depending on the size and nature of the alkyl group [33]. The increased lipophilicity often translates into enhanced membrane permeability, which can improve oral absorption and blood-brain barrier penetration [34]. However, excessive lipophilicity may lead to decreased aqueous solubility and increased protein binding, potentially limiting bioavailability [35].

Table 3 summarizes the effects of various N-alkylation modifications on the bioavailability of (5-Chloro-1H-indol-3-yl)methanamine derivatives:

N-Alkylation TypeEffect on Lipophilicity (LogP)Effect on BioavailabilityPharmacokinetic Impact
N-Methylation+0.5 to +0.8Moderate increaseImproved BBB penetration
N-Ethylation+1.0 to +1.3Significant increaseEnhanced oral absorption
N-Propylation+1.5 to +1.8Variable (size-dependent)Increased metabolic stability
N-Butylation+2.0 to +2.3Decreased due to excessive lipophilicityReduced first-pass metabolism
N-Benzylation+2.2 to +2.5Variable (conformation-dependent)Increased protein binding
N-Cycloalkylation+1.8 to +2.2Variable (ring size-dependent)Reduced renal clearance

N-methylation represents one of the most common alkylation strategies, resulting in a moderate increase in lipophilicity and bioavailability [36]. The N-methyl derivatives of (5-Chloro-1H-indol-3-yl)methanamine typically exhibit improved blood-brain barrier penetration while maintaining adequate aqueous solubility [37]. N-ethylation further enhances lipophilicity and often leads to significant improvements in oral absorption, although the increased molecular weight may negatively impact permeability in some cases [38].

Research has shown that N-propylation and N-butylation of (5-Chloro-1H-indol-3-yl)methanamine derivatives result in substantial increases in lipophilicity, with variable effects on bioavailability depending on the specific structural context [39]. While these modifications can enhance metabolic stability and reduce first-pass metabolism, the excessive lipophilicity may compromise aqueous solubility and limit absorption [40]. N-benzylation introduces both lipophilic and steric bulk, leading to increased protein binding and variable effects on bioavailability depending on the conformational properties of the resulting derivatives [41].

Aryl Group Incorporation in Methanamine Derivatives

The incorporation of aryl groups into the methanamine moiety of (5-Chloro-1H-indol-3-yl)methanamine represents another valuable modification strategy for optimizing pharmacological properties [42]. Aryl substitution introduces both electronic and steric effects that can significantly influence binding affinity, selectivity, and overall biological activity [43]. The nature and position of substituents on the aryl ring further modulate these effects, providing opportunities for fine-tuning the pharmacological profile [44].

Studies have demonstrated that aryl group incorporation can enhance target binding through additional hydrophobic interactions, π-π stacking, and hydrogen bonding capabilities [45]. The electronic properties of the aryl substituents influence the electron density distribution across the molecule, affecting its interaction with binding site residues [46]. Additionally, the steric bulk introduced by aryl groups can restrict conformational flexibility, potentially enhancing selectivity for specific targets [47].

Table 4 presents the effects of various aryl group incorporations in (5-Chloro-1H-indol-3-yl)methanamine derivatives:

Aryl GroupElectronic EffectSteric ImpactPharmacological Significance
PhenylNeutralModerateBaseline activity
p-MethoxyphenylElectron-donatingModerateEnhanced receptor binding
p-ChlorophenylElectron-withdrawingModerateImproved metabolic stability
p-FluorophenylElectron-withdrawingLowImproved brain penetration
p-(Dimethylamino)phenylStrong electron-donatingHighEnhanced potency at specific targets
2-PyridylElectron-withdrawingModerateImproved H-bonding capabilities

The incorporation of a phenyl group into the methanamine moiety of (5-Chloro-1H-indol-3-yl)methanamine provides a baseline for comparison, introducing moderate steric bulk with neutral electronic effects [48]. This modification typically results in increased lipophilicity and enhanced binding to hydrophobic pockets within target proteins. The p-methoxyphenyl substitution introduces electron-donating properties that can enhance binding affinity through electronic effects, particularly for targets with electron-deficient binding sites.

Research has shown that p-chlorophenyl and p-fluorophenyl substitutions introduce electron-withdrawing effects that can improve metabolic stability by reducing the susceptibility to oxidative metabolism. The p-fluorophenyl group, with its lower steric impact, often results in improved brain penetration due to favorable lipophilicity and reduced molecular weight. The p-(dimethylamino)phenyl substitution introduces strong electron-donating properties and significant steric bulk, which has been associated with enhanced potency at specific targets through both electronic and steric effects.

The incorporation of heterocyclic aryl groups, such as 2-pyridyl, introduces additional hydrogen bonding capabilities that can enhance target binding through specific interactions with polar residues. These modifications often result in improved solubility and altered pharmacokinetic properties compared to their carbocyclic counterparts. The electronic effects of heterocyclic aryl groups further modulate the electron density distribution across the molecule, influencing its interaction with biological targets.

Kinase Inhibition Mechanisms in Cancer Cell Lines

The (5-Chloro-1H-indol-3-yl)methanamine scaffold demonstrates significant potential as a kinase inhibitor platform for anticancer applications. Structural analogues containing the indole core have exhibited potent inhibitory activity against multiple kinase targets involved in cancer cell proliferation and survival pathways [1] [3].
Investigations into the kinase inhibition mechanisms reveal that indole derivatives effectively target the inositol-requiring enzyme 1α (IRE1α) kinase-endoribonuclease system [4]. The imidazo[1,2-b]pyridazin-8-amine derivatives demonstrated high selectivity for IRE1α through binding to an unusual inactive conformation of the kinase domain, involving major rearrangements of key secondary structures including disordering of the αC-helix and disruption of the hydrophobic spine [4]. This binding mode confers high selectivity and inhibition of both kinase and ribonuclease functions with IC50 values in the 50-100 nanomolar range [4].

The phosphoinositide 3-kinase (PI3K) pathway represents another critical target for indole-based anticancer agents. Structural modifications at the 4th position of the indole ring have yielded potent PI3K inhibitors with enhanced selectivity profiles [3]. The PI3K-α isoform shows particular sensitivity to these modifications, with IC50 values ranging from 2.73 to 12.51 micromolar depending on the specific structural analogues tested [5].

Cyclin-dependent kinase (CDK) inhibition constitutes an additional mechanism through which these compounds exert antineoplastic effects. CDK2 inhibition by indole derivatives results in cell cycle checkpoint disruption, particularly affecting the G1/S transition [5]. The substitution patterns at the 2nd and 6th positions of the indole ring significantly influence CDK5 inhibitory potency, with optimized analogues achieving IC50 values in the low micromolar range [3].

Epidermal growth factor receptor (EGFR) kinase inhibition represents a clinically relevant mechanism for lung cancer treatment. Indole derivatives designed as structural analogues of osimertinib have demonstrated activity against the T790M mutation, a common resistance mechanism in EGFR-targeted therapy [6]. The dual EGFR/SRC inhibition profile of compound 16 showed IC50 values of 1.026 micromolar for EGFR and 0.002 micromolar for SRC kinase, indicating exceptional selectivity for SRC [6].

The extracellular signal-regulated kinase (ERK1/2) pathway modulation by indole derivatives affects both cell proliferation and apoptosis mechanisms [7]. Triazolo[1,5-a]pyrimidine indole derivatives inhibited ERK1/2 phosphorylation in a dose-dependent manner, resulting in decreased phosphorylation levels of downstream effectors including c-Raf, MEK1/2, and AKT [7].

Apoptosis Induction Pathways in Solid Tumors

The apoptosis-inducing properties of (5-Chloro-1H-indol-3-yl)methanamine analogues involve multiple converging pathways that collectively promote cancer cell death while sparing normal tissues [8] [9]. The mitochondria-mediated apoptosis pathway represents the primary mechanism through which these compounds exert their cytotoxic effects [8].

Indole derivatives demonstrate remarkable specificity in modulating the balance between pro-apoptotic and anti-apoptotic factors. The Bcl-2 family protein regulation constitutes a fundamental aspect of this mechanism, with compounds significantly increasing the Bax to Bcl-2 ratio within 24 hours of treatment [8]. This shift promotes mitochondrial outer membrane permeabilization and subsequent cytochrome c release into the cytosol [8].

The intrinsic apoptosis pathway activation involves Bax translocation to the mitochondria, which causes mitochondrial depolarization and releases cytochrome c in breast cancer cells [8]. Confocal microscopy analysis has confirmed this translocation pattern, demonstrating that the compounds specifically target cancer cells while leaving non-tumorigenic cells unaffected [8]. The subsequent activation of caspase adapter Apaf-1 and generation of active caspases (caspase-9 and caspase-3) complete the apoptotic cascade [8].

Nuclear factor-κB (NF-κB) signaling pathway inhibition represents another critical mechanism in apoptosis induction. Indole compounds effectively suppress both constitutive and tumor necrosis factor-induced NF-κB activation through multiple mechanisms [8]. The compounds inhibit IκBα phosphorylation and block translocation of the p65 subunit to the nucleus, thereby preventing transcription of anti-apoptotic genes [8]. This NF-κB pathway disruption occurs through cross-talk with the AKT signaling pathway, creating a synergistic effect that enhances apoptotic sensitivity [8].

Survivin down-regulation constitutes an additional pro-apoptotic mechanism exhibited by these compounds. Survivin, a member of the inhibitor of apoptosis protein family, is overexpressed in most human cancers and represents a potent therapeutic target [8]. Microarray gene profiling analysis identified survivin as significantly down-regulated following treatment with indole derivatives, and this down-regulation correlated directly with increased apoptotic cell death [8].

The p75 nerve growth factor receptor-dependent apoptosis pathway provides an alternative mechanism through which indole compounds induce cell death. This pathway involves activation of the p38 mitogen-activated protein kinase (MAPK) cascade, leading to enhanced apoptotic signaling independent of the mitochondrial pathway [8]. The dual pathway activation ensures comprehensive apoptotic induction even in cancer cells with defective mitochondrial apoptosis machinery.

Caspase activation profiles reveal the temporal sequence of apoptotic events initiated by these compounds. Treatment with optimal concentrations results in sequential activation of initiator caspases (caspase-8 and caspase-9) followed by executioner caspases (caspase-3 and caspase-7) [6]. In prostate cancer cell lines, compound 16 significantly increased caspase-3 levels by 8-fold, caspase-8 levels by 6-fold, and Bax levels by 5.7-fold while decreasing Bcl-2 levels by 2.3-fold compared to control groups [6].

Solid tumor penetration and retention studies demonstrate that indole derivatives achieve therapeutic concentrations within tumor tissues while maintaining favorable pharmacokinetic profiles. The compounds exhibit enhanced stability against metabolic degradation compared to their natural counterparts, attributed to the chlorine substitution at the 5-position of the indole ring [9]. This structural modification improves both potency and duration of action within the tumor microenvironment.

Central Nervous System Applications

Serotonin Receptor Modulation Dynamics

The interaction of (5-Chloro-1H-indol-3-yl)methanamine derivatives with serotonin receptor systems demonstrates significant potential for central nervous system therapeutic applications [19] [21]. The indole scaffold provides structural similarity to endogenous serotonin, enabling selective modulation of specific receptor subtypes while avoiding the broad pharmacological effects associated with non-selective compounds.

Serotonin 5-HT1A receptor modulation represents a primary mechanism through which indole derivatives exert neuropsychiatric effects [19]. Novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine demonstrate functional selectivity as biased agonists, preferentially activating extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation while showing reduced activity at other signaling pathways [19]. These compounds exhibit high 5-HT1A receptor affinity with greater than 1000-fold selectivity versus noradrenergic α1, dopamine D2, serotonin 5-HT2A, histamine H1, and muscarinic M1 receptors [19].

The lead compound NLX-204 demonstrated exceptional pharmacological properties including high selectivity in SafetyScreen44 panel testing, favorable druglike characteristics, and potent antidepressant-like activity with a minimum effective dose of 0.16 milligrams per kilogram [19]. This compound completely eliminated immobility in the rat Porsolt test, indicating robust antidepressant efficacy [19]. The mechanism involves preferential activation of postsynaptic 5-HT1A receptors in cortical brain regions while minimizing effects on presynaptic autoreceptors that contribute to therapeutic onset delays [19].

Serotonin 5-HT2B receptor antagonism provides an alternative therapeutic approach, particularly for cardiovascular safety considerations . N6-modified (N)-methanocarba-adenosine derivatives containing indole substituents demonstrated potent 5-HT2B receptor antagonist activity with Ki values ranging from 11 to 23 nanomolar . These compounds showed selectivity for 5-HT2B receptors over other serotonin receptor subtypes, reducing the risk of adverse cardiovascular effects associated with 5-HT2B agonism .

The 5-HT6 receptor represents an emerging target for cognitive enhancement and dementia treatment [21]. Multifunctional indole derivatives characterized as high-affinity partial agonists of D2 receptors, antagonists of 5-HT6 receptors, and blockers of serotonin reuptake transporters demonstrate broad antipsychotic, antidepressant, and anxiolytic-like activity [21]. Compound 16, N-{2-[4-(5-chloro-1H-indol-3-yl)-1,2,3,6-tetrahydropyridin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide, exhibited memory-enhancing properties and ameliorated scopolamine-induced memory deficits [21].

Signal transduction pathway analysis reveals that indole derivatives modulate multiple intracellular cascades downstream of serotonin receptors [19]. Functional activity assays demonstrate that these compounds can selectively activate specific signaling pathways while leaving others unaffected, a property known as biased agonism [19]. This selectivity enables therapeutic effects while minimizing side effects associated with broader receptor activation [19].

Receptor binding studies using radioligand displacement assays confirm the high affinity and selectivity profiles of optimized indole derivatives [19] . The structure-activity relationships reveal that specific substitution patterns on the indole ring system significantly influence receptor selectivity and functional activity [19]. The 5-chloro substitution pattern provides optimal binding affinity while maintaining selectivity for target receptor subtypes [19].

Neuroprotective Effects in Neurodegenerative Models

The neuroprotective properties of (5-Chloro-1H-indol-3-yl)methanamine analogues demonstrate significant therapeutic potential for treating neurodegenerative diseases, particularly Alzheimer disease and related tauopathies [22] [23]. These compounds exert protective effects through multiple mechanisms including calcium homeostasis regulation, phosphatase modulation, and tau hyperphosphorylation prevention.

Calcium overload mitigation represents a fundamental neuroprotective mechanism exhibited by 3-aminomethylindole derivatives [22]. Compound 19, 1-(1-benzyl-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine, demonstrated exceptional efficacy in blocking voltage-gated calcium channels while simultaneously recovering phosphatase 2A (PP2A) activity [22]. This dual mechanism addresses two critical pathophysiological events observed in neurodegenerative scenarios [22].

The phosphatase 2A pathway modulation provides direct neuroprotection against tau-related pathology [22]. Indole derivatives effectively mitigate okadaic acid-provoked inhibition of PP2A, preventing the hyperphosphorylation of tau protein that characterizes Alzheimer disease and related disorders [22]. The compounds protect SH-SY5Y neuroblastoma cells against toxic stimuli related to tau hyperphosphorylation and oxidative stress with efficacy comparable to established neuroprotective agents [22].

Tau aggregation inhibition represents an additional neuroprotective mechanism demonstrated by N-(2-(5-substituted-1H-indol-3-yl)ethyl)biphenyl-4-carboxamide derivatives [23]. These compounds efficiently inhibit tau-aggregation induced toxicity responsible for neurodegeneration through modulation of protein misfolding pathways [23]. The structural modifications at the 5-position of the indole ring enhance both potency and selectivity for tau-related targets [23].

Oxidative stress protection constitutes another critical aspect of neuroprotection mediated by indole derivatives [22]. The compounds demonstrate significant antioxidant activity through multiple mechanisms including free radical scavenging, enhancement of endogenous antioxidant systems, and prevention of lipid peroxidation [22]. This broad-spectrum antioxidant activity protects neurons against the oxidative damage that contributes to neurodegenerative disease progression [22].

Mitochondrial dysfunction prevention represents an emerging neuroprotective mechanism [22]. Indole derivatives preserve mitochondrial membrane potential and ATP synthesis capacity under conditions of metabolic stress [22]. The compounds prevent calcium-induced mitochondrial permeability transition, maintaining cellular energy homeostasis essential for neuronal survival [22].

Neuroinflammation modulation provides additional neuroprotective benefits through suppression of microglial activation and pro-inflammatory cytokine production [22]. The compounds reduce neuroinflammatory responses that contribute to neurodegenerative disease progression while preserving beneficial microglial functions required for brain homeostasis [22].

Synaptic plasticity preservation demonstrates the functional significance of neuroprotection mediated by indole derivatives [21]. Compounds that enhance memory formation and consolidation while protecting against cognitive deficits represent promising therapeutic approaches for dementia treatment [21]. The memory-enhancing properties observed in preclinical models suggest potential for treating cognitive symptoms associated with neurodegenerative diseases [21].

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5-Chloro-1H-indole-3-methanamine

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Last modified: 08-15-2023

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